Chloromethylketone methotrexate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

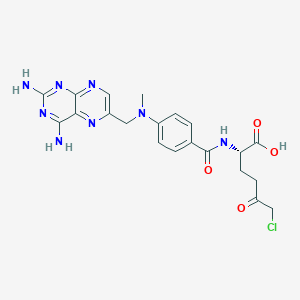

Chloromethylketone methotrexate is an analog of methotrexate and a potential antitumor agent.

Applications De Recherche Scientifique

Clinical Applications

Chloromethylketone methotrexate has several promising applications in clinical settings:

Cancer Therapy

This compound is being investigated as an antitumor agent for various malignancies, particularly those resistant to conventional therapies. Its ability to inhibit cell proliferation makes it a candidate for combination therapies in oncology .

Treatment of Inflammatory Diseases

The compound has been explored for its efficacy in treating inflammatory conditions such as rheumatoid arthritis. Research indicates that this compound may enhance the therapeutic effects of traditional methotrexate by providing additional immunosuppressive benefits .

Case Study: Acute Methotrexate Toxicity

A notable case involved a 76-year-old male patient who experienced acute kidney injury and bone marrow suppression shortly after initiating treatment with low-dose methotrexate for rheumatoid arthritis. This case underscores the importance of monitoring patients for adverse effects when using methotrexate derivatives .

| Parameter | Pre-treatment | Post-treatment Day 8 |

|---|---|---|

| White Blood Cell Count | 1.48 | 2.68 |

| Hemoglobin (g/dL) | 9.9 | 9.5 |

| Platelets | 15,000 | 170,000 |

| Absolute Neutrophil Count | 220 | 740 |

The treatment involved high-dose folic acid and leucovorin supplementation to mitigate toxicity effects.

Pharmacogenetic Insights

A review highlighted that pharmacogenetic factors can influence the efficacy and toxicity of methotrexate-based therapies, suggesting that this compound may also be affected by genetic variations among patients .

Analyse Des Réactions Chimiques

Reaction Pathway for Pteridine Intermediate Formation:

-

Starting Material : 2,4,5,6-Tetraaminopyrimidine sulfite.

-

Conversion to Hydrochloride Salt : Reacted with HCl to form a stable hydrochloride intermediate .

-

Pteridine Ring Formation : Reacted with dihydroxyacetone at pH 5.5 ± 0.2 to yield 2,4-diamino-6-hydroxymethylpteridine.

-

Halogenation :

-

Bromination: Treated with HBr to form 6-bromomethylpteridine.

-

Hypothetical Chlorination: If substituted with Cl, this step could produce 6-chloromethylpteridine.

-

Key Reaction Table:

Alkylation and Coupling Reactions

MTX synthesis involves alkylation of ethyl N-(p-methylaminobenzoyl)-L-glutamate with halogenated pteridines. Chloromethylketone derivatives could participate in similar nucleophilic substitution reactions:

Example Reaction:

6 Chloromethylpteridine+Ethyl N p methylaminobenzoyl L glutamateDMAC 45 CMethotrexate ester Cl analog

Hydrolysis to Methotrexate

The final step involves hydrolysis of the ester to yield MTX. For chloromethylketone derivatives, hydrolysis would follow similar mechanisms:

Hydrolysis Reaction:

Methotrexate ester Cl analog NaOH H O 15 CChloromethylketone MTX+Ethanol

Challenges and Stability Considerations

-

Reactivity : Chloromethyl groups are more reactive than bromomethyl analogs, potentially leading to side reactions (e.g., hydrolysis or unintended alkylation).

-

Purification : Triphenylphosphine oxide byproducts (from protecting groups) complicate isolation .

-

Yield : Reported yields for brominated intermediates in MTX synthesis are ~50% ; chlorinated analogs may vary due to differences in leaving-group efficiency.

Research Gaps and Limitations

No direct data on chloromethylketone MTX exists in the provided sources. The extrapolation above is based on:

For authoritative data, experimental validation and peer-reviewed studies on chloromethylketone MTX are required.

Propriétés

Numéro CAS |

83160-47-8 |

|---|---|

Formule moléculaire |

C21H23ClN8O4 |

Poids moléculaire |

486.9 g/mol |

Nom IUPAC |

(2S)-6-chloro-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxohexanoic acid |

InChI |

InChI=1S/C21H23ClN8O4/c1-30(10-12-9-25-18-16(26-12)17(23)28-21(24)29-18)13-4-2-11(3-5-13)19(32)27-15(20(33)34)7-6-14(31)8-22/h2-5,9,15H,6-8,10H2,1H3,(H,27,32)(H,33,34)(H4,23,24,25,28,29)/t15-/m0/s1 |

Clé InChI |

WBHNGOGKCVORNA-HNNXBMFYSA-N |

SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)CCl)C(=O)O |

SMILES isomérique |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)CCl)C(=O)O |

SMILES canonique |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)CCl)C(=O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

4-amino-4-deoxy-N(10)-methylpteroyl-(6-chloro-5-oxo)norleucine chloromethylketone methotrexate methotrexate chloromethylketone analog |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.